molecular formula C7H16NO2+ B1216132 Acetylcholine CAS No. 51-84-3

Acetylcholine

Cat. No.: B1216132
CAS No.: 51-84-3
M. Wt: 146.21 g/mol
InChI Key: OIPILFWXSMYKGL-UHFFFAOYSA-N
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Description

Acetylcholine (ACh) is a fundamental neurochemical with a wide variety of functions in the brain and other organ systems, serving as a critical chemical messenger that allows neurons to communicate with one another and other specialized cells . It was the first neurotransmitter to be identified and is an ester of acetic acid and choline . In research, this compound is indispensable for studying the cholinergic system. Its primary applications include investigating cognitive processes such as memory, learning, attention, and arousal in the central nervous system . It is also the key neurotransmitter for studying function at the neuromuscular junction, where it activates skeletal muscle contraction . Furthermore, it is a major focus in autonomic nervous system research, acting as the primary neurotransmitter for the parasympathetic nervous system and influencing heart rate, smooth muscle contraction, and glandular secretion . The research value of this compound is rooted in its mechanism of action through two distinct receptor classes: nicotinic (nAChRs) and muscarinic (mAChRs) receptors . Nicotinic receptors are ligand-gated ion channels that mediate fast excitatory synaptic transmission, such as at the neuromuscular junction . Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate slower, metabotropic signaling pathways, modulating neuronal excitability and a wide range of autonomic functions . Understanding the balance and function of these receptors is crucial for modeling cholinergic signaling in physiological and pathophysiological states. This product is provided for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyloxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPILFWXSMYKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2260-50-6 (iodide), 60-31-1 (chloride), 66-23-9 (bromide), 927-86-6 (perchlorate)
Record name Acetylcholine
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DSSTOX Substance ID

DTXSID8075334
Record name Acetylcholine
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Molecular Weight

146.21 g/mol
Source PubChem
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Physical Description

Solid
Record name Acetylcholine
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CAS No.

51-84-3, 14047-05-3
Record name Acetylcholine
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Record name Acetylcholine
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Record name (14C)-Acetylcholine
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Record name (2-acetoxyethyl)trimethylammonium
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Record name ACETYLCHOLINE
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Melting Point

148 °C
Record name Acetylcholine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Table 1: Key Components of Biochemical ACh Synthesis

ComponentSource/FunctionConcentration Range
CholineDietary intake, phosphatidylcholine hydrolysis10–100 μM in cytoplasm
Acetyl-CoAMitochondrial pyruvate dehydrogenase0.1–1.0 mM
Choline acetyltransferase (ChAT)Cytoplasmic enzyme in cholinergic neurons0.5–2.0 μg/mg protein

Pharmaceutical Preparation Methods

Compartmentalized Lyophilization for Ophthalmic Formulations

ACh’s instability in aqueous solutions, driven by pH-dependent hydrolysis, necessitates specialized formulations. The patented two-chamber system (US6261546B1) separates lyophilized ACh from a buffered diluent to minimize degradation:

  • Chamber 1 (Lyophilized ACh) : Contains 0.5–5% (5–50 mg) ACh and 1–10% (10–100 mg) mannitol as a tonicity adjustor, with no added buffer to prevent alkaline hydrolysis.

  • Chamber 2 (Buffered Diluent) : Includes sodium acetate (0.05–0.5 wt%) to stabilize pH (5.0–8.2) post-reconstitution and inorganic salts (e.g., KCl, MgCl₂) for osmolality (290–310 mOsm/kg).

Mixing the chambers immediately before use ensures rapid buffering, neutralizing acetic acid byproducts from residual ACh degradation.

Table 2: Two-Chamber Formulation Components

ComponentChamber 1 (ACh)Chamber 2 (Diluent)
Active Ingredient 20 mg lyophilized AChNone
Tonicity Adjustors 56 mg mannitol0.04% KCl, 0.03% MgCl₂·6H₂O
Buffer None0.13–0.17% sodium acetate
pH After Mixing 5.5–8.05.5–8.0

Laboratory Synthesis Techniques

Chemical Synthesis from Choline Precursors

In vitro ACh synthesis often employs choline chloride and acetic anhydride under acidic conditions:

Choline chloride+Acetic anhydrideHClThis compound chloride+Acetic acid\text{Choline chloride} + \text{Acetic anhydride} \xrightarrow{\text{HCl}} \text{this compound chloride} + \text{Acetic acid}

This method yields ACh chloride, which is stabilized by lyophilization. However, residual acetic acid necessitates buffering post-synthesis to maintain ophthalmically acceptable pH.

Phospholipid-Derived Choline Utilization

Studies using LA-N-2 neuroblastoma cells demonstrate that phosphatidylcholine (PC) hydrolysis provides choline for ACh synthesis. Methylation of phosphatidylethanolamine (PE) to PC via phosphatidylethanolamine N-methyltransferase (PEMT) creates a choline reservoir, linking membrane turnover to neurotransmitter production.

Industrial Production Considerations

Scaling Enzymatic Synthesis

Industrial ACh production utilizes recombinant ChAT expressed in E. coli or yeast, achieving yields of 5–10 g/L. Downstream processing involves:

  • Ultrafiltration : Remove enzymes and cellular debris.

  • Ion-Exchange Chromatography : Purify ACh from choline and acetyl-CoA.

  • Lyophilization : Stabilize the final product for storage.

Regulatory Compliance

Pharmaceutical-grade ACh must meet USP standards for endotoxins (<0.5 EU/mg) and sterility, requiring aseptic processing and terminal filtration .

Chemical Reactions Analysis

Types of Reactions: Acetylcholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neuroscience Research Applications

Acetylcholine as a Neuromodulator
this compound is recognized for its role in modulating neuronal excitability and synaptic transmission. It influences learning, memory, and cognitive flexibility by altering the state of neuronal networks in response to environmental stimuli. Research has shown that high levels of this compound enhance cognitive flexibility and neuroplasticity, particularly in conditions like Alzheimer's disease, where cholinergic signaling is compromised .

Genetically Encoded Sensors
Recent advancements have led to the development of genetically encoded sensors for this compound detection, such as GRAB ACh sensors. These sensors allow for real-time monitoring of cholinergic signaling in various biological contexts, including neuronal cultures and living organisms. They provide high spatial and temporal resolution, facilitating the study of synaptic properties and neurotransmission dynamics .

Sensor Type Key Features Applications
GRAB AChHigh sensitivity, genetically encodedMonitoring neurotransmission in vivo
iAChSnFRsLarge dynamic range, spatial resolutionCharacterizing synaptic properties

Clinical Applications

Alzheimer’s Disease Treatment
this compound's role in cognitive function has made it a target for therapeutic interventions in Alzheimer's disease. Acetylcholinesterase inhibitors (AChEIs) such as donepezil and rivastigmine are used to increase this compound levels in the brain, thereby improving cognitive symptoms. Research indicates that these drugs can enhance quality of life for patients with mild to moderate Alzheimer's disease .

Case Study: Efficacy of AChEIs
A study on the effectiveness of AChEIs demonstrated significant improvements in cognitive function among patients treated with donepezil compared to a placebo group. The results highlighted the importance of maintaining cholinergic activity for cognitive health .

Behavioral and Cognitive Studies

Learning and Memory Enhancement
this compound is essential for encoding new memories. Pharmacological studies have shown that both muscarinic and nicotinic receptors mediate this compound's effects on memory formation. For instance, increased this compound levels have been linked to enhanced persistent spiking activity in cortical neurons, which supports the active maintenance of novel information .

Emerging Research Areas

Inhibitory Control and Aging
Recent findings suggest that this compound plays a significant role in inhibitory control, particularly as it relates to aging. Studies using Drosophila models have indicated that manipulating this compound levels can mitigate age-related deficits in inhibitory control . This research opens avenues for exploring this compound's role in age-related cognitive decline.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfur and Selenium Derivatives

Replacing the oxygen atom in ACh’s ester group with sulfur or selenium yields acetylthiolcholine and acetylselenolcholine, respectively. These analogs exhibit distinct depolarization capacities in the electroplax system but bind to acetylcholinesterase (AChE) with affinities comparable to ACh. For example:

Compound Depolarization Efficacy (Relative to ACh) AChE Binding Affinity
Acetylcholine 1.0 1.0
Acetylthiolcholine 0.8 0.95
Acetylselenolcholine 0.3 0.98

Data derived from Table I in

While acetylthiolcholine retains 80% of ACh’s depolarization activity, acetylselenolcholine shows reduced efficacy (30%), suggesting the oxygen atom is critical for receptor activation. However, both analogs bind AChE similarly, highlighting differences between receptor and enzyme binding sites .

Muscarine and Muscarone

Muscarine (a fungal alkaloid) and muscarone (a synthetic analog) are potent muscarinic receptor agonists. Molecular orbital calculations reveal that muscarine adopts a conformation nearly identical to ACh when bound to muscarinic receptors, whereas muscarone interacts with the receptor’s opposite face due to its distinct stereochemistry . This explains muscarone’s higher receptor selectivity but lower physiological activity compared to ACh.

Functional Comparison with Receptor Ligands

Nicotinic vs. Muscarinic Ligands

Nicotine, a nicotinic ACh receptor (nAChR) agonist, shares functional similarities with ACh but exhibits higher receptor affinity. Conformationally constrained nicotine derivatives, such as anabasine analogs, show subtype-specific agonist activity at α3β4 and α4β2 nAChRs, with binding affinities ranging from 10–1000 nM . In contrast, muscarinic antagonists like scopolamine and quinuclidinyl benzilate (QNB) bind muscarinic receptors with dissociation constants (Kd) as low as 0.06 nM, demonstrating higher specificity than ACh itself .

GABA and ACh Ionophore Similarities

Despite targeting distinct receptors, ACh and γ-aminobutyric acid (GABA) induce similar chloride ion conductance changes in neurons. Both neurotransmitters activate ionophores permeable to Cl⁻ and impermeable to sulfate, but their receptors are pharmacologically distinct: ACh responses are blocked by α-bungarotoxin, while GABA responses are insensitive .

Compounds Modulating this compound Activity

Acetylcholinesterase Inhibitors

Galanthamine (a natural AChE inhibitor) and rivastigmine (a synthetic carbamate) enhance cholinergic signaling by preventing ACh hydrolysis. Galanthamine delays amyloid-β-induced paralysis in C. elegans at concentrations 1000-fold lower than memantine, an NMDA receptor antagonist used in AD .

Biological Activity

Acetylcholine (ACh) is a vital neurotransmitter that plays a significant role in various physiological processes, including muscle contraction, memory formation, and modulation of neuronal excitability. This article explores the biological activity of this compound, detailing its mechanisms, receptor interactions, and implications in health and disease.

Overview of this compound

This compound is synthesized in presynaptic neurons from acetyl-CoA and choline. Once released into the synaptic cleft, it binds to nicotinic and muscarinic receptors on postsynaptic cells, leading to various physiological responses. The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes it into acetate and choline, the latter being recycled for further synthesis.

Receptor Types:

  • Nicotinic this compound Receptors (nAChRs): These are ionotropic receptors that mediate fast synaptic transmission. Activation leads to Na+^+ influx, depolarizing the cell and generating action potentials.
  • Muscarinic this compound Receptors (mAChRs): These are G-protein-coupled receptors that mediate slower, modulatory effects. They influence various signaling pathways, including those that regulate neuronal excitability and synaptic plasticity.

Biological Functions

  • Neuromodulation: ACh modulates synaptic transmission and neuronal excitability across various brain regions. It enhances synaptic plasticity, which is crucial for learning and memory formation .
  • Cognitive Flexibility: Research indicates that higher ACh levels correlate with improved cognitive flexibility and neuroplasticity. This suggests a potential therapeutic target for neurodegenerative diseases like Alzheimer's .
  • Regulation of Reproductive Functions: A recent study demonstrated that cholinergic signaling influences gonadotropin-releasing hormone (GnRH) neurons, affecting reproductive hormone secretion in male mice .

Study on Pulmonary Hypertension

A study involving 408 patients with pulmonary hypertension (PH) found that elevated ACh levels were associated with worse clinical outcomes. Patients with high ACh levels had lower exercise capacity and higher mortality risk compared to those with lower levels .

ParameterHigh ACh GroupLow ACh Group
WHO-FCWorseBetter
6 MWDLowerHigher
NT-proBNPHigherLower

Cholinergic Signaling in Neuronal Networks

Research has shown that ACh can produce biphasic changes in pyramidal neuron activity, affecting how these neurons respond to stimuli. This modulation is critical for adaptive behaviors .

Detection Methods

Recent advancements have introduced genetically encoded sensors for detecting ACh in real-time within living organisms. These sensors allow researchers to monitor cholinergic signaling with high spatial and temporal resolution, providing insights into its role in various physiological contexts .

Q & A

Q. What experimental designs are robust for studying acetylcholine's role in memory formation?

A widely validated approach involves rodent maze tasks with pharmacological manipulation. For example, scopolamine (a muscarinic antagonist) and physostigmine (an acetylcholinesterase inhibitor) can be administered to modulate this compound levels. Control groups receiving saline injections are critical for isolating this compound-specific effects. Results from such studies show scopolamine impairs spatial memory (e.g., increased maze errors), while physostigmine enhances performance beyond baseline . Strengths include clear cause-effect relationships, but limitations include limited generalizability to humans due to interspecies neurobiological differences .

Q. What are best practices for handling this compound in laboratory assays?

  • Sample Preparation : this compound is labile; samples should be flash-frozen in liquid nitrogen and stored at -80°C to prevent degradation .
  • Reagent Stability : Prepare this compound reaction reagents immediately before use, keep on ice, and protect from light to maintain enzymatic activity (e.g., acetylcholinesterase) .
  • Controls : Include negative controls (e.g., acetylcholinesterase inhibitors) to validate assay specificity .

Q. How can this compound levels be quantified in biological samples?

Colorimetric or fluorometric assays using acetylcholinesterase and choline oxidase are standard. For example:

Hydrolyze this compound to choline using acetylcholinesterase.

Convert choline to betaine + H₂O₂ via choline oxidase.

Quantify H₂O₂ with a peroxidase-coupled chromogen (e.g., absorbance at 412 nm) .
Validate with internal standards and account for interfering substances (e.g., endogenous choline) via parallel control assays .

Advanced Research Questions

Q. How can contradictory findings on this compound's role in lucid dreaming be resolved?

Current hypotheses suggest this compound enhances metacognition during REM sleep, but mechanisms remain unclear. Conflicting data arise from:

  • Methodological Variability : Differences in acetylcholinesterase inhibitor dosages (e.g., donepezil vs. galantamine) .
  • Temporal Dynamics : this compound fluctuations during sleep stages may have divergent effects on consciousness.
    To resolve contradictions, employ multimodal approaches: combine polysomnography with pharmacological interventions and computational modeling of cholinergic receptor dynamics .

Q. What methodological considerations are critical for studying this compound receptors in heterologous systems?

  • Voltage-Clamp Optimization : Use low this compound concentrations (e.g., 1 mM) to prevent receptor desensitization .
  • Controls : Include atropine to block muscarinic receptors and ensure specificity for nicotinic receptors .
  • Experimental Design : Apply drugs 30s pre-stimulation and allow ≥90s washout between trials to minimize desensitization artifacts .

Q. How can researchers reconcile animal model data with human clinical outcomes in cholinergic therapies for Alzheimer's disease?

Animal models (e.g., transgenic mice) show acetylcholinesterase inhibitors improve cognition, but human trials report modest efficacy. Key strategies:

  • Dose Translation : Adjust dosing using allometric scaling to account for metabolic differences.
  • Biomarkers : Combine behavioral assays with CSF this compound levels or PET imaging of cholinergic terminals .
  • Comorbid Factors : Address confounders like neuroinflammation or tau pathology in human cohorts .

Methodological Challenges and Contradictions

Q. How should researchers address conflicting data on this compound's role in pain modulation?

Preclinical studies suggest antinociceptive effects via muscarinic receptors, but human trials are inconsistent. Mitigation strategies:

  • Strain/Species Differences : Compare rodent (e.g., Sprague-Dawley vs. C57BL/6) and human receptor subtype expression profiles.
  • Assay Sensitivity : Use electrophysiology (e.g., patch-clamp) to quantify this compound-induced ion currents in dorsal root ganglia .

Q. What are the pitfalls in extrapolating in vitro acetylcholinesterase inhibition data to ecological studies?

  • Environmental Variables : Temperature, pH, and co-occurring pollutants (e.g., pesticides) alter enzyme kinetics in field settings .
  • Species-Specific Isoenzymes : Non-target organisms may express acetylcholinesterase variants with divergent inhibitor sensitivities .
    Solution: Validate in situ using ELLMAN assays on field-collected specimens and adjust for environmental covariates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylcholine
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Reactant of Route 2
Acetylcholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.